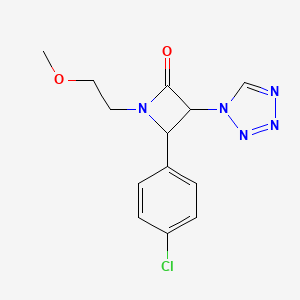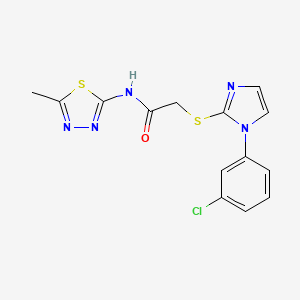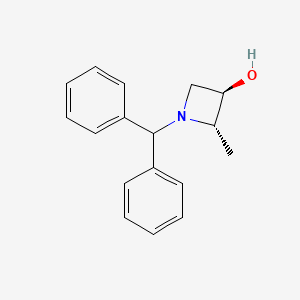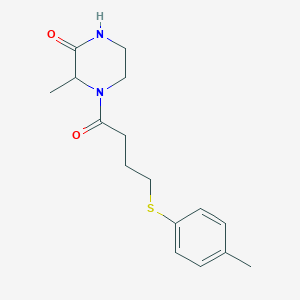
4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one, also known as AZD6738, is a small molecule inhibitor that targets the DNA damage response pathway. It has been studied extensively for its potential use in cancer treatment, as well as in other areas of scientific research.
Mecanismo De Acción
4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one targets the DNA damage response pathway by inhibiting the activity of the enzyme ataxia telangiectasia and Rad3-related protein (ATR). ATR is a key regulator of the DNA damage response, and its inhibition by 4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one leads to increased DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one has also been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and improve glucose metabolism in animal models, as well as to protect against neurodegeneration in models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one is its specificity for ATR, which allows for more targeted and precise manipulation of the DNA damage response pathway. However, one limitation is its potential toxicity, particularly at higher doses.
Direcciones Futuras
There are several potential future directions for research on 4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one. One area of interest is its potential use in combination with immunotherapy for cancer treatment. It has also been suggested that 4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one may have potential applications in the treatment of viral infections, such as HIV and hepatitis B. Additionally, further research is needed to better understand the potential side effects and toxicity of 4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one, particularly in human subjects.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one involves several steps, including the reaction of 4-chlorobenzoyl chloride with 2-methoxyethylamine to form 4-(4-chlorophenyl)-1-(2-methoxyethyl)azetidin-2-one. This compound is then reacted with sodium azide to form 4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-azetidin-2-one azide, which is subsequently reduced to form 4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one has been studied extensively for its potential use in cancer treatment, particularly in combination with other chemotherapeutic agents. It has been shown to enhance the efficacy of DNA-damaging agents such as cisplatin and gemcitabine, as well as to sensitize cancer cells to radiation therapy.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(tetrazol-1-yl)azetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c1-21-7-6-18-11(9-2-4-10(14)5-3-9)12(13(18)20)19-8-15-16-17-19/h2-5,8,11-12H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVZSUHCGCGHLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(C1=O)N2C=NN=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)


![Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2409275.png)
![3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B2409276.png)
![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2409279.png)

![ethyl [3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2409282.png)
![1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2409283.png)

![N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2409287.png)

![2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide](/img/structure/B2409289.png)
![6-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2409290.png)